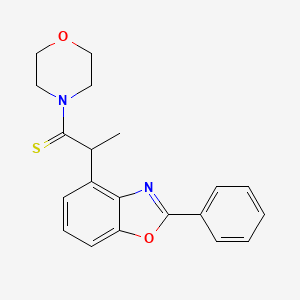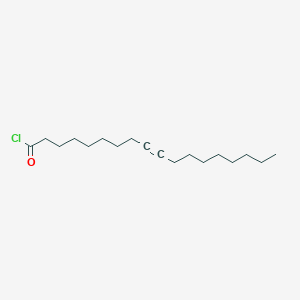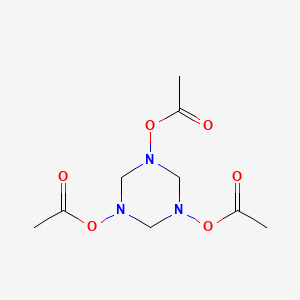
Cadmium--tri-tert-butylsilyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium–tri-tert-butylsilyl (1/2) is a complex organometallic compound that features cadmium coordinated with tri-tert-butylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–tri-tert-butylsilyl (1/2) typically involves the reaction of cadmium salts with tri-tert-butylsilyl reagents under controlled conditions. One common method is to react cadmium chloride with tri-tert-butylsilyl lithium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of cadmium–tri-tert-butylsilyl (1/2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium–tri-tert-butylsilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and tert-butylsilyl derivatives.
Reduction: It can be reduced under specific conditions to yield cadmium metal and silyl radicals.
Substitution: The tri-tert-butylsilyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and tert-butylsilyl derivatives.
Reduction: Cadmium metal and silyl radicals.
Substitution: Various cadmium halides and alkyl derivatives.
Applications De Recherche Scientifique
Cadmium–tri-tert-butylsilyl (1/2) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, including semiconductors and nanomaterials.
Mécanisme D'action
The mechanism by which cadmium–tri-tert-butylsilyl (1/2) exerts its effects involves the interaction of cadmium ions with various molecular targets. The tri-tert-butylsilyl groups provide steric protection, allowing the cadmium center to participate in specific reactions. The pathways involved include coordination with ligands, electron transfer processes, and catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl cadmium
- Triethylsilyl cadmium
- Triisopropylsilyl cadmium
Uniqueness
Cadmium–tri-tert-butylsilyl (1/2) is unique due to the bulky nature of the tri-tert-butylsilyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silyl cadmium compounds, which may have smaller or less bulky silyl groups.
Propriétés
Numéro CAS |
60349-27-1 |
|---|---|
Formule moléculaire |
C24H54CdSi2 |
Poids moléculaire |
511.3 g/mol |
InChI |
InChI=1S/2C12H27Si.Cd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; |
Clé InChI |
XZBUFLZPBXDZRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)


![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
